4-Chloro-N-methylbenzenesulfonamide

Description

The exact mass of the compound 4-Chloro-N-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYEBDREIJPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283358 | |

| Record name | 4-Chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-79-5 | |

| Record name | 6333-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6333-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-N-methylbenzenesulfonamide" physical and chemical properties

An In-Depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and handling of 4-Chloro-N-methylbenzenesulfonamide. As a key building block in organic synthesis, its well-defined properties are crucial for its effective application in research and development, particularly within the pharmaceutical and chemical industries. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuances of this specific derivative is essential for its strategic use.[1]

Molecular Identity and Structural Characteristics

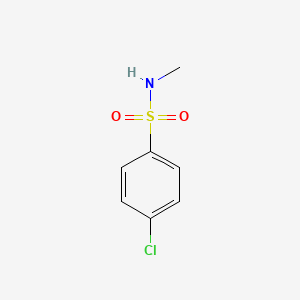

4-Chloro-N-methylbenzenesulfonamide is an organic compound featuring a chlorinated benzene ring attached to a sulfonamide group, which is further substituted with a methyl group on the nitrogen atom.

-

Chemical Name: 4-Chloro-N-methylbenzenesulfonamide

-

Synonyms: p-Chloro-N-methylbenzenesulfonamide

The structure combines the electronic effects of an electron-withdrawing chlorine atom and a sulfonyl group with the steric and electronic contributions of the N-methyl group, influencing its reactivity and physical properties.

Caption: 2D structure of 4-Chloro-N-methylbenzenesulfonamide.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data for 4-Chloro-N-methylbenzenesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Weight | 205.66 g/mol | [2][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |

| Flash Point | 52 °C | |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

| SMILES Code | O=S(C1=CC=C(Cl)C=C1)(NC)=O | [2] |

-

Expertise & Experience Insight: The relatively low flash point of 52°C suggests that while not highly flammable, appropriate care should be taken to avoid ignition sources when handling the compound, especially if it is heated or aerosolized. Its physical form can vary, indicating that the melting point may be near ambient temperature. For consistent experimental results, it is crucial to ensure the material is homogenous before weighing and use. Storage in a dry environment is critical as sulfonamides can be susceptible to hydrolysis under certain conditions, although N-alkylation generally increases stability compared to the parent sulfonamide.

Synthesis and Reaction Mechanisms

The most common and direct pathway for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For 4-Chloro-N-methylbenzenesulfonamide, this involves the nucleophilic substitution of chloride from 4-chlorobenzenesulfonyl chloride by methylamine.

Caption: General synthesis workflow for 4-Chloro-N-methylbenzenesulfonamide.

Experimental Protocol: Synthesis of 4-Chloro-N-methylbenzenesulfonamide

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Addition of Amine: Add a solution of methylamine (1.1 eq, typically as a solution in THF or water) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the dropping funnel.

-

Reaction: Add the methylamine/base solution dropwise to the stirred solution of the sulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 10°C. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

-

Trustworthiness & Causality: The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction. Running the reaction at a low temperature controls the exothermicity of the reaction and minimizes potential side reactions. The aqueous workup is a self-validating system; the sequential washes are designed to systematically remove unreacted starting materials and byproducts, leading to a purer crude product before final purification.

Reactivity and Chemical Behavior

The chemical behavior of 4-Chloro-N-methylbenzenesulfonamide is governed by its functional groups:

-

Sulfonamide Group: The N-methylated sulfonamide is generally stable. Unlike primary or secondary sulfonamides, it lacks an acidic proton on the nitrogen, which alters its reactivity profile, for instance, preventing it from participating in reactions that require deprotonation of the sulfonamide nitrogen.

-

Chlorophenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the strongly deactivating nature of the sulfonyl group directs incoming electrophiles primarily to the meta position. The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structure of the synthesized compound.[8][9]

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the N-methyl protons (around 2.4-2.8 ppm), and two doublets in the aromatic region (typically 7.5-8.0 ppm) corresponding to the protons on the 1,4-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The spectrum would show a signal for the methyl carbon (around 20-30 ppm) and four distinct signals for the aromatic carbons, including the carbon attached to the chlorine and the carbon attached to the sulfur.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

Proper handling of 4-Chloro-N-methylbenzenesulfonamide is essential for laboratory safety.

-

Hazard Identification: The compound is classified with a "Warning" signal word.[2] It may cause skin and serious eye irritation.[10] It may also be harmful if inhaled or swallowed.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications in Research and Drug Development

The arylsulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. 4-Chloro-N-methylbenzenesulfonamide serves as a valuable intermediate and building block for creating more complex molecules. The 4-chloro substitution provides a site for further functionalization via cross-coupling reactions, and the N-methyl group can influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of a final drug candidate. Its derivatives are explored for a range of biological activities, and its use allows for systematic structure-activity relationship (SAR) studies in drug discovery programs.[1]

References

-

Ascent Chemical. (n.d.). N-Chloro-4-Methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. Retrieved from [Link]

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Drozdova, T. I., & Mirskova, A. N. (2001). Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and N-(2-Benzene-2,2-dichloroethylidene)-4-methylbenzenesulfonamide. Russian Journal of Organic Chemistry, 37(2), 284-287.

- Suchetan, P. A., Foro, S., Gowda, B. T., & Prakash, M. S. (2012). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o46.

- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.

- Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.

- Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o389.

- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1540.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6333-79-5|4-Chloro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS 6333-79-5 | 8669-5-23 | MDL MFCD00464330 | 4-Chloro-N-methylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Chloro-N-methylbenzenesulfonamide | C7H8ClNO2S | CID 232992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. N-Chloro-4-Methylbenzenesulfonamide | Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [chlorobenzene.ltd]

An In-depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The presence of a chlorine atom on the phenyl ring and a methyl group on the sulfonamide nitrogen imparts specific physicochemical properties that can be exploited in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of 4-Chloro-N-methylbenzenesulfonamide, including its chemical identity, synthesis, physicochemical properties, safety considerations, and its emerging role in the development of new therapeutic agents.

Chemical Identity and Structure

CAS Number: 6333-79-5

Molecular Formula: C₇H₈ClNO₂S

Molecular Weight: 205.66 g/mol

IUPAC Name: 4-chloro-N-methylbenzenesulfonamide

Chemical Structure:

Chemical Structure of 4-Chloro-N-methylbenzenesulfonamide

Physicochemical Properties

| Property | Value | Source |

| Physical State | White to off-white solid | |

| Solubility | Soluble in polar solvents | |

| Flash Point | 52 °C | |

| SMILES | CNS(=O)(=O)c1ccc(Cl)cc1 | |

| InChI Key | PJHYEBDREIJPKX-UHFFFAOYSA-N |

Synthesis

General Synthetic Workflow

General workflow for the synthesis of 4-Chloro-N-methylbenzenesulfonamide.

Adapted Experimental Protocol

The following protocol is adapted from established methods for the synthesis of related sulfonamides.[3] Researchers should optimize the conditions for their specific laboratory setup.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Addition of Amine: To the stirred solution, add a solution of methylamine (1.0-1.2 equivalents) in a compatible solvent (e.g., THF, water). An excess of a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), should be added to scavenge the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications for 4-Chloro-N-methylbenzenesulfonamide are not extensively documented in publicly available literature, the broader class of 4-chlorobenzenesulfonamide derivatives has shown significant promise in medicinal chemistry. These derivatives have been investigated for a range of biological activities, highlighting the potential of the 4-chloro-N-methylbenzenesulfonamide scaffold.

Anticancer and Radiosensitizing Activity

A novel series of sulfonamide derivatives based on a 4-chloro-N-(phenyl)benzenesulfonamide scaffold were synthesized and evaluated for their in vitro cytotoxic activity against human liver cancer cell lines (HepG2).[1] Several of these compounds exhibited higher activity than the standard drug, doxorubicin. Furthermore, the most promising compounds were found to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizing agents.[1]

Antibacterial Activity

Derivatives of 4-chlorobenzenesulfonamide have been synthesized and evaluated for their antibacterial properties.[4] These studies are part of a broader effort to develop new antimicrobial agents to combat drug-resistant bacteria. The structural modifications on the sulfonamide core, including substitutions on the nitrogen atom, are crucial for modulating the antibacterial spectrum and potency.

Safety and Handling

4-Chloro-N-methylbenzenesulfonamide is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Store in a well-ventilated place. Keep the container tightly closed.

Analytical Methods

The characterization and quantification of 4-Chloro-N-methylbenzenesulfonamide and its derivatives are typically performed using standard analytical techniques in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the S=O and N-H stretching vibrations of the sulfonamide moiety.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2]

Conclusion

4-Chloro-N-methylbenzenesulfonamide is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery and development. While research on this specific compound is still emerging, the demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of the 4-chlorobenzenesulfonamide scaffold. This technical guide provides a foundational understanding of its synthesis, properties, and handling, which will be valuable for researchers aiming to explore its utility in creating novel and effective therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of 4-Chloro-N-methylbenzenesulfonamide and its analogues is warranted to fully realize its therapeutic potential.

References

-

Aziz-ur-Rehman, et al. (2025). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 554-563. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. [Link]

-

Suchetan, P. A., et al. (2010). 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1501. [Link]

-

Gowda, B. T., et al. (2012). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. ResearchGate. [Link]

-

Aziz-ur-Rehman, et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Informations. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-N-methylbenzenesulfonamide: From Chemical Intermediate to a Scaffold for Bioactive Molecules

Abstract

4-Chloro-N-methylbenzenesulfonamide is a distinct organic compound characterized by a sulfonamide functional group. While a singular, well-defined mechanism of action for this specific molecule remains to be fully elucidated, its significance in the scientific community stems from its role as a versatile chemical intermediate and as a foundational scaffold for a diverse array of biologically active derivatives. This guide provides a comprehensive overview of 4-Chloro-N-methylbenzenesulfonamide, detailing its chemical properties, the broad pharmacological activities of the benzenesulfonamide class it belongs to, its application in the synthesis of novel compounds, and insights into the potential biological pathways influenced by its structural analogs.

Chemical Profile of 4-Chloro-N-methylbenzenesulfonamide

4-Chloro-N-methylbenzenesulfonamide is an organic compound featuring a chlorobenzene ring substituted at the para position with a chlorine atom, and an N-methyl group attached to the sulfonamide nitrogen.[1] This structure imparts specific chemical properties that make it a valuable reagent in organic synthesis.

-

Molecular Formula: C₇H₈ClNO₂S[1]

-

Structure: A benzene ring is substituted with a chlorine atom and a sulfonamide group. The sulfonamide nitrogen is further substituted with a methyl group.

-

Reactivity: The presence of the chlorine atom enhances its reactivity, making it a useful component in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1]

Caption: Chemical structure of 4-Chloro-N-methylbenzenesulfonamide.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzenesulfonamide derivatives are recognized for a wide spectrum of biological activities, making them a cornerstone in drug discovery and development.[2][3] Their ability to target various enzymes and receptors has led to their use in treating a multitude of conditions.

| Biological Activity | Therapeutic Area | Reference |

| Glyoxalase I Inhibition | Anticancer | [4] |

| Cell Cycle Inhibition | Anticancer | [5] |

| Antidiabetic | Metabolic Disorders | [6] |

| AT2 Receptor Antagonism | Cardiovascular Disease | [2][3] |

| Antimicrobial | Infectious Diseases | [2][3] |

This diverse range of activities underscores the importance of the benzenesulfonamide scaffold as a starting point for the synthesis of new therapeutic agents. 4-Chloro-N-methylbenzenesulfonamide serves as a key building block in the creation of these more complex and biologically active molecules.

Biological Contexts and Potential Mechanisms of Action

While a specific mechanism of action for 4-Chloro-N-methylbenzenesulfonamide is not extensively documented, studies on its analogs and its presence in certain biological contexts provide clues to its potential interactions.

Modulation of the PI3K Pathway and Glucose Uptake

An analog of 4-chloro-N-methylbenzenesulfonamide has been shown to promote insulin-stimulated glucose uptake in L6 myotubes.[7] This activity is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway.[7] The study demonstrated that this analog exhibited moderate activity with an EC50 value of 8.70 μM in the glucose uptake assay.[7] This suggests that molecules with the 4-chloro-N-methylbenzenesulfonamide scaffold may have the potential to influence key metabolic signaling pathways.

Sources

- 1. CAS 6333-79-5: 4-chloro-N-methylbenzenesulfonamide [cymitquimica.com]

- 2. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 3. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and the Effects of (E)-9-Oxooctadec-10-en-12-ynoic Acid Analogues to Promote Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloro-N-methylbenzenesulfonamide: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties, Solvent Interactions, and Predictive Modeling for a Key Chemical Intermediate

Foreword

In the intricate world of chemical synthesis and drug development, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 4-Chloro-N-methylbenzenesulfonamide, a key building block in organic synthesis. By delving into its molecular characteristics, exploring its interactions with a range of organic solvents, and introducing predictive modeling techniques, this guide aims to empower scientists to make informed decisions in their experimental designs and process development endeavors.

Unveiling the Molecular Profile of 4-Chloro-N-methylbenzenesulfonamide

To comprehend the solubility behavior of 4-Chloro-N-methylbenzenesulfonamide, it is imperative to first examine its molecular structure and inherent physicochemical properties. This sulfonamide derivative, with the chemical formula C₇H₈ClNO₂S, possesses a unique combination of functional groups that govern its interactions with its environment.[1]

Table 1: Physicochemical Properties of 4-Chloro-N-methylbenzenesulfonamide

| Property | Value | Source |

| Molecular Weight | 205.66 g/mol | [1] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 204.996429 g/mol | [1] |

| Monoisotopic Mass | 204.996429 g/mol | [1] |

| Topological Polar Surface Area | 54.6 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 252 | [1] |

The presence of a chlorophenyl group imparts a degree of lipophilicity, while the sulfonamide moiety introduces polarity and the capacity for hydrogen bonding. The N-methyl group adds a small, non-polar feature to the molecule. This amalgamation of structural characteristics suggests a nuanced solubility profile, with the potential for dissolution in a variety of organic solvents, contingent on the interplay of intermolecular forces.

The Principle of "Like Dissolves Like": A Qualitative and Quantitative Perspective

The age-old adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the understanding that substances with similar intermolecular forces are more likely to be miscible. For 4-Chloro-N-methylbenzenesulfonamide, its solubility in a given organic solvent will be determined by the balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules.

Table 2: Qualitative Solubility Profile of 4-Chloro-N-methylbenzenesulfonamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the sulfonyl oxygens and as a hydrogen bond acceptor for the N-H proton of the sulfonamide. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar sulfonamide group. Their ability to accept hydrogen bonds can also contribute to solvation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents allows for dipole-dipole interactions. However, their limited hydrogen bonding capability may restrict very high solubility. |

| Esters | Ethyl acetate | Moderate | The ester functionality provides polarity for dipole-dipole interactions, but the overall non-polar character of the molecule might limit extensive dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the chlorophenyl ring of the solute can interact favorably with aromatic solvents through π-π stacking, the polar sulfonamide group will be poorly solvated. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The non-polar nature of these solvents makes them poor candidates for solvating the polar sulfonamide portion of the molecule, leading to low solubility. |

While qualitative predictions offer a useful starting point, quantitative data is essential for precise process design and optimization. Unfortunately, at the time of this writing, comprehensive, publicly available quantitative solubility data for 4-Chloro-N-methylbenzenesulfonamide across a wide range of organic solvents is limited. The following sections will delve into the theoretical frameworks and experimental methodologies that can be employed to determine and predict these crucial values.

Theoretical Frameworks for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a powerful tool for estimating and understanding solubility. Two of the most prominent and practical approaches for pharmaceutical and chemical applications are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

The Hansen Solubility Parameters extend the concept of the Hildebrand solubility parameter by dividing the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every chemical, including both the solute (4-Chloro-N-methylbenzenesulfonamide) and the potential solvents, can be characterized by a unique set of three Hansen parameters. These parameters define a point in a three-dimensional "Hansen space." The principle behind HSP is that substances with similar HSP values (i.e., points that are close to each other in Hansen space) are likely to be miscible.[2]

The "distance" (Ra) between the solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher likelihood of solubility. By determining the HSP of 4-Chloro-N-methylbenzenesulfonamide, researchers can screen a large number of solvents in silico to identify the most promising candidates for experimental investigation. The HSP for the solute can be determined experimentally by testing its solubility in a range of solvents with known HSPs or estimated using group contribution methods.[3][4]

COSMO-RS: A Quantum Chemical Approach to Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid.[5][6][7][8] This approach allows for the a priori prediction of a wide range of thermodynamic properties, including solubility, without the need for experimental data for the specific solute-solvent system.

The COSMO-RS methodology involves:

-

Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface, which is a unique fingerprint of the molecule's polarity.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in a statistical thermodynamics framework to calculate the chemical potentials of the species in the liquid phase.

-

Solubility Prediction: The solubility is then calculated from the chemical potentials of the pure solute and the solute in the saturated solution.

COSMO-RS is particularly valuable for screening novel compounds where experimental data is scarce. It can provide a good qualitative ranking of solvents and, in many cases, semi-quantitative predictions of solubility.[5][6][8]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models are invaluable for screening and prediction, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid in a liquid.[9][10][11][12][13]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid solute to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.

Step-by-Step Experimental Protocol

The following is a detailed protocol for determining the solubility of 4-Chloro-N-methylbenzenesulfonamide in an organic solvent using the shake-flask method.

Materials and Equipment:

-

4-Chloro-N-methylbenzenesulfonamide (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of 4-Chloro-N-methylbenzenesulfonamide and place it into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-Chloro-N-methylbenzenesulfonamide.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Chloro-N-methylbenzenesulfonamide to quantify the concentration in the experimental sample.

-

-

Data Reporting:

-

Calculate the solubility of 4-Chloro-N-methylbenzenesulfonamide in the solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask method.

Conclusion and Future Perspectives

As the applications of 4-Chloro-N-methylbenzenesulfonamide continue to expand, the generation and dissemination of a comprehensive, publicly accessible database of its solubility in a wide array of organic solvents would be of immense value to the scientific community. Such a resource would not only accelerate research and development but also foster more efficient and sustainable chemical processes.

References

-

Klajmon, M. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Journal of Chemical & Engineering Data, 67(10), 2939-2951. [Link]

-

Klajmon, M. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. PubMed, 36291640. [Link]

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

(337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. (2023). AIChE Annual Meeting Proceedings. [Link]

-

Klajmon, M. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. PubMed, 36291640. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PubChem. Benzenesulfonamide, 4-chloro-N,N-dimethyl-. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). The AAPS Journal, 9(4), E496–E501. [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences, 28(4), 529-536. [Link]

-

PubChem. 4-Chlorobenzenesulfonamide. [Link]

-

PubChem. 4-chloro-N-phenylbenzenesulfonamide. [Link]

-

Hansen solubility parameter. (2023). In Wikipedia. [Link]

-

PubChem. 4-Chloro-N-methylbenzenesulfonamide. [Link]

-

Park, K. Hansen Solubility Parameters. [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & Collins, J. T. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(8), 849–856. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules, 28(18), 6688. [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Membranes, 12(11), 1121. [Link]

-

4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o22. [Link]

-

Measurement and correlation of solubility of N-chlorobenzenesulfonamide sodium and N-chloro-4-toluenesulfonamide sodium in binary ethanol + propan-2-ol mixtures from 278.00 K to 323.00 K. (2013). The Journal of Chemical Thermodynamics, 67, 108-113. [Link]

-

4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o46. [Link]

-

4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1501. [Link]

-

4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o46. [Link]

-

4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o46. [Link]

-

4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1501. [Link]

-

LookChem. Cas 1315257-81-8,N-chloro-N-heptyl-4-methylbenzenesulfonamide. [Link]

Sources

- 1. 4-Chloro-N-methylbenzenesulfonamide | C7H8ClNO2S | CID 232992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. kinampark.com [kinampark.com]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 8. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Chloro-N-methylbenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to provide practical, field-proven insights.

Introduction

4-Chloro-N-methylbenzenesulfonamide (CAS No. 6333-79-5, Molecular Formula: C₇H₈ClNO₂S, Molecular Weight: 205.66 g/mol ) belongs to the sulfonamide class of compounds, which are of significant interest in the development of therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and as a synthetic intermediate. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Chloro-N-methylbenzenesulfonamide forms the basis for interpreting its spectroscopic data. The key structural features include a para-substituted chlorinated benzene ring, a sulfonamide group, and an N-methyl group. These components give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-N-methylbenzenesulfonamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum of 4-Chloro-N-methylbenzenesulfonamide would be acquired on a 400 MHz or higher field NMR spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard, would be used. The causality for choosing these solvents lies in their ability to dissolve a wide range of organic compounds and their distinct solvent signals that do not interfere with the analyte's signals.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~5.0-6.0 | Quartet (q) | ~5 | 1H |

| Aromatic H (ortho to SO₂NHCH₃) | ~7.8-7.9 | Doublet (d) | ~8.5 | 2H |

| Aromatic H (ortho to Cl) | ~7.5-7.6 | Doublet (d) | ~8.5 | 2H |

| N-CH₃ | ~2.6-2.7 | Doublet (d) | ~5 | 3H |

Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern, exhibiting ortho-coupling. The protons ortho to the electron-withdrawing sulfonamide group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a quartet due to coupling with the three methyl protons.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Based on data from analogous structures, the following chemical shifts are predicted for 4-Chloro-N-methylbenzenesulfonamide.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ | ~140-142 |

| C-Cl | ~138-140 |

| Aromatic CH (ortho to SO₂NHCH₃) | ~129-130 |

| Aromatic CH (ortho to Cl) | ~128-129 |

| N-CH₃ | ~29-31 |

Interpretation:

The quaternary carbons attached to the electronegative sulfur and chlorine atoms (C-SO₂ and C-Cl) are the most deshielded and appear furthest downfield. The aromatic CH carbons appear in the typical aromatic region, with slight variations based on the electronic effects of their substituents. The N-methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-N-methylbenzenesulfonamide will be dominated by the characteristic absorptions of the sulfonamide and the substituted benzene ring.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) are common techniques. The choice of KBr is due to its transparency in the mid-IR region. ATR is a convenient alternative that requires minimal sample preparation.

Characteristic IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption bands for 4-Chloro-N-methylbenzenesulfonamide, based on known data for sulfonamides.[4][5]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Weak |

| S=O Asymmetric Stretch | 1330-1370 | Strong |

| S=O Symmetric Stretch | 1140-1180 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| S-N Stretch | 900-940 | Medium |

| C-Cl Stretch | 700-850 | Strong |

Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. The N-H stretching vibration will appear as a medium-intensity band in the 3200-3300 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

The molecular ion peak [M]⁺ for 4-Chloro-N-methylbenzenesulfonamide would be observed at m/z 205. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 207 with about one-third the intensity of the molecular ion peak is expected.

Predicted Fragmentation Pattern:

The fragmentation of 4-Chloro-N-methylbenzenesulfonamide under EI conditions is expected to proceed through several key pathways.

Key Fragmentation Pathways

Interpretation:

The primary fragmentation pathways are likely to involve the cleavage of the S-N bond and the S-C bond.

-

Loss of the N-methylamino radical (•NHCH₃): This would lead to the formation of the 4-chlorobenzenesulfonyl cation at m/z 175/177.

-

Loss of sulfur dioxide (SO₂): The fragment at m/z 175/177 could further lose SO₂ to give the 4-chlorophenyl cation at m/z 111/113. This is often a very stable and abundant fragment.

-

Cleavage of the S-C bond: This would result in the formation of the N-methylsulfamoyl radical and the 4-chlorophenyl cation at m/z 111/113.

Conclusion

The spectroscopic characterization of 4-Chloro-N-methylbenzenesulfonamide through NMR, IR, and MS provides a detailed picture of its molecular structure. While experimental data for this specific compound is not widely published, a comprehensive understanding of its spectral properties can be achieved through the analysis of closely related analogs and the application of fundamental spectroscopic principles. This guide provides the necessary framework for researchers to identify and characterize this compound, facilitating its use in further scientific endeavors.

References

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

- Suchetan, P. A., et al. (2010). 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1501.

- Suchetan, P. A., et al. (2012). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate.

Sources

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. 4-Chloro-N-methylbenzenesulfonamide | 6333-79-5 | GAA33379 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

"4-Chloro-N-methylbenzenesulfonamide" synthesis from 4-chlorobenzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-methylbenzenesulfonamide

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-Chloro-N-methylbenzenesulfonamide, a valuable compound in medicinal chemistry and organic synthesis. The core of this process is the reaction between 4-chlorobenzenesulfonyl chloride and methylamine, a classic example of nucleophilic acyl substitution. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers and drug development professionals, this guide integrates theoretical knowledge with practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The ability to synthesize novel sulfonamide derivatives is therefore crucial for drug discovery and lead optimization. 4-Chloro-N-methylbenzenesulfonamide serves as both a key intermediate and a target molecule in these endeavors.

This guide focuses on its synthesis from 4-chlorobenzenesulfonyl chloride, a readily available starting material produced industrially via the chlorosulfonation of chlorobenzene.[2][3] The reaction with methylamine provides a direct and efficient route to the desired N-substituted sulfonamide. We will explore the mechanism, experimental execution, and analytical validation of this important transformation.

Reaction Principles and Mechanism

The formation of 4-Chloro-N-methylbenzenesulfonamide from 4-chlorobenzenesulfonyl chloride and methylamine is a nucleophilic acyl substitution reaction.[1] This process occurs in distinct, sequential stages.

Core Concepts:

-

Electrophile: The sulfur atom in 4-chlorobenzenesulfonyl chloride is highly electrophilic. It is bonded to two electronegative oxygen atoms and a chlorine atom, which pull electron density away from the sulfur, making it susceptible to nucleophilic attack.[4]

-

Nucleophile: Methylamine (CH₃NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom.[1]

-

Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the final step of the substitution.

-

Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize this acidic byproduct, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.[1][5]

The Mechanism:

The reaction proceeds via an addition-elimination pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the methylamine molecule attacks the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This breaks the S=O pi bond, moving electrons onto one of the oxygen atoms and forming a tetrahedral intermediate.[4][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The molecule collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group.[4]

-

Deprotonation: A molecule of the base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final 4-Chloro-N-methylbenzenesulfonamide product along with triethylammonium chloride.[6]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. Precision in measurement and adherence to the procedure are critical for achieving high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |

| 4-chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Electrophile | Moisture sensitive, corrosive.[3][7] |

| Methylamine (40% in H₂O or 2.0M in THF) | CH₅N | 31.06 | Nucleophile | Toxic, flammable. Solution in THF is preferred to avoid water. |

| Triethylamine (Et₃N) or Pyridine | C₆H₁₅N | 101.19 | Base/Acid Scavenger | Anhydrous grade is essential. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is essential. |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | Workup | To remove excess base. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup | To neutralize any remaining acid. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Workup | To remove water from the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent | To dry the organic layer. |

Equipment

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methylamine (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.[1]

-

Base Addition: To the stirred solution, slowly add triethylamine (1.5 eq). Maintain the temperature at 0 °C. The base is crucial for neutralizing the HCl generated during the reaction.[1]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine.[1]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield the pure 4-Chloro-N-methylbenzenesulfonamide as a white to light yellow solid.[1][3] Alternatively, flash column chromatography can be used if impurities are persistent.

Product Characterization

Validation of the final product's identity and purity is essential. The following techniques are standard:

-

Thin Layer Chromatography (TLC): To check purity and compare the product's Rf value against the starting materials.

-

¹H NMR Spectroscopy: To confirm the structure. Expect to see signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), the N-methyl group (a singlet or doublet depending on coupling, around 2.5-3.0 ppm), and the N-H proton (a broad singlet).

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight (205.66 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[9]

Safety and Handling

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

-

4-chlorobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[7][10] It is also water-reactive, releasing corrosive HCl gas upon contact with moisture.[7] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10] Keep away from water and moist air.[7]

-

Methylamine: Methylamine is toxic and flammable. Handle solutions in a well-ventilated fume hood.

-

Triethylamine and Dichloromethane: These are volatile and harmful. Avoid inhalation and skin contact.

-

General Precautions: Ensure an eyewash station and safety shower are readily accessible.[11] All waste must be disposed of according to institutional and local regulations.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time; monitor carefully by TLC. |

| Nucleophile protonated by HCl. | Ensure an adequate amount (1.5 eq) of anhydrous base is used. | |

| Moisture in reagents/glassware. | Use anhydrous solvents and flame-dried glassware under an inert atmosphere. | |

| Side Product Formation | Reaction with water (hydrolysis of sulfonyl chloride). | Strictly anhydrous conditions are critical.[7] |

| Double substitution (if using a primary amine with two N-H bonds). | Not an issue with methylamine, but relevant for other primary amines. Control stoichiometry. | |

| Purification Difficulty | Oily product instead of solid. | Try triturating the crude oil with a non-polar solvent like hexanes to induce crystallization. |

| Co-eluting impurities in chromatography. | Adjust the solvent system polarity for better separation. |

Conclusion

The synthesis of 4-Chloro-N-methylbenzenesulfonamide from 4-chlorobenzenesulfonyl chloride is a robust and well-established procedure rooted in the principles of nucleophilic acyl substitution. Success hinges on a clear understanding of the reaction mechanism, careful control of reaction conditions—particularly the exclusion of moisture—and the use of an appropriate base to neutralize the HCl byproduct. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably and safely produce this valuable sulfonamide compound for applications in drug discovery and chemical research.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]

- 3. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 4-Chloro-N-methylbenzenesulfonamide | 6333-79-5 | GAA33379 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-N-methylbenzenesulfonamide and Its Derivatives

Introduction: The Unassuming Power of a Core Structure

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Within this esteemed class of compounds, 4-Chloro-N-methylbenzenesulfonamide emerges as a particularly intriguing starting point for drug discovery and development. While the biological activity of the parent compound itself is not extensively documented in publicly accessible literature, its true significance lies in its role as a versatile building block. The strategic incorporation of a chloro-substituent at the para-position of the benzene ring and an N-methyl group on the sulfonamide nitrogen provides a unique electronic and steric profile, ripe for chemical modification.[1] This guide delves into the rich pharmacology of 4-Chloro-N-methylbenzenesulfonamide derivatives, exploring their diverse biological activities, underlying mechanisms of action, and the synthetic strategies employed to unlock their therapeutic potential. For researchers and drug development professionals, understanding the nuances of this core structure is paramount to harnessing its full potential in the quest for novel therapeutics.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Derivatives of 4-chlorobenzenesulfonamide have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3] The derivatization of the core scaffold allows for the fine-tuning of activity and selectivity, leading to compounds with potent growth-inhibitory properties.

Inhibition of Carbonic Anhydrases: A Key Mechanism of Action

A primary mechanism through which many sulfonamide-based compounds exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis.[4] Tumor cells, particularly in the hypoxic microenvironment, upregulate specific CA isoforms, such as CA IX and XII, to manage the increased acid production resulting from their altered metabolism.[4] By inhibiting these enzymes, sulfonamide derivatives disrupt the pH balance within and around cancer cells, leading to apoptosis and the suppression of tumor growth and metastasis.[1][4] The sulfonamide group (-SO₂NH₂) is key to this inhibitory activity, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.[5]

In Vitro Anticancer Activity of 4-Chlorobenzenesulfonamide Derivatives

| Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidine (Compound 7) | HCT-116 (Colon Carcinoma) | 12 | [4] |

| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidine (Compound 7) | MCF-7 (Breast Adenocarcinoma) | 19 | [4] |

| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [6] |

| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | IGR39 (Melanoma) | 27.8 ± 2.8 | [6] |

| 2-(2-benzylthio-4-chloro-5-methylbenzenesulfonyl)-3-methylamino-1-(5-nitrothienylidene)guanidine (Compound 12) | Various | 0.3-0.6 | [7] |

| S-(5-chloro-4-methyl-2-sulfamoylphenyl) N-(phenylsulfonyl)benzothiohydrazonates (Compound 3l) | Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT) | 0.3-0.9 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocol below outlines a standard procedure for evaluating the cytotoxic effects of 4-chlorobenzenesulfonamide derivatives on cancer cell lines.

Workflow for MTT Assay

A general workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank (medium only).

-

-

MTT Incubation and Formazan Solubilization:

-

Incubate the treated cells for the desired exposure time (e.g., 48 or 72 hours).

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Derivatives of 4-chlorobenzenesulfonamide have shown promising activity against a variety of bacterial strains, particularly Gram-positive bacteria.[8][9]

Mechanism of Action: Targeting Essential Bacterial Pathways

Similar to their anticancer properties, the antimicrobial activity of many sulfonamide derivatives is linked to their ability to inhibit key enzymes in pathogenic microorganisms. A well-established target is dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, disrupting the folate synthesis pathway and ultimately halting bacterial growth.

In Vitro Antimicrobial Activity of 4-Chlorobenzenesulfonamide Derivatives

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| N-Acylated 4-chloro-2-mercaptobenzenesulfonamide derivative | Staphylococcus aureus | 0.2 - 16 | [8] |

| N-Acylated 4-chloro-2-mercaptobenzenesulfonamide derivative | Enterococcus spp. | 1 - 128 | [8] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus ATCC 6538 | 125 | [10] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis ATCC 6683 | 125 | [10] |

| 4-Chloro-2-mercaptobenzenesulfonamide derivative (Compound 16, 17, 23, 24, 31, 32, 48) | Anaerobic Gram-positive bacteria | Promising activity | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

A general workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to each well.

-

Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of each row.

-